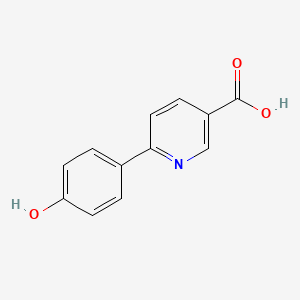

6-(4-Hydroxyphenyl)nicotinic acid

概要

説明

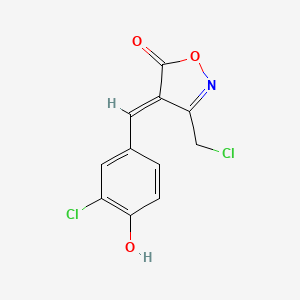

6-(4-Hydroxyphenyl)nicotinic acid is a chemical compound with the molecular formula C12H9NO3 . It is also known as 4-HTA or 4-hydroxy-3-pyridinecarboxylic acid. The compound belongs to the class of phenolic acids, which are secondary metabolites in plants .

Synthesis Analysis

The synthesis of nicotinic acid derivatives, including this compound, can be achieved through a series of condensation reactions with appropriate aldehydes . In one study, nicotinic acid was used as a starting compound, which was subjected to a series of condensation reactions with appropriate aldehydes . As a result of these reactions, a series of acylhydrazones were obtained . These acylhydrazones were then subjected to a cyclization reaction in acetic anhydride, leading to the formation of new 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a nicotinic acid moiety and a phenolic group . The molecular formula of this compound is C12H9NO3 .Chemical Reactions Analysis

Phenolic acids, including this compound, typically undergo bioconjugation during phase II of biotransformation, forming sulfates, along with other conjugates . The sulfated derivatives of phenolic acids can be synthesized either chemoenzymatically by 3′-phosphoadenosine-5′-phosphosulfate (PAPS)-dependent sulfotransferases or chemically using SO3 complexes .科学的研究の応用

Enzymatic Production and Microbial Conversion

6-(4-Hydroxyphenyl)nicotinic acid, also known as 6-hydroxynicotinic acid, can be produced through enzymatic hydroxylation involving microorganisms like Pseudomonas, Bacillus, or Achromobacter. This process allows for biomass formation and product formation simultaneously without product loss through further decomposition (Mizon, 1995). Additionally, a bioelectrochemically accelerated microbial conversion method using Pseudomonas fluorescens TN5-immobilized column electrolytic method has been developed for the efficient conversion of nicotinic acid to 6-hydroxynicotinic acid (Torimura et al., 1998).

Biological and Pharmacological Research

Research has shown the involvement of 6-substituted nicotinic acid analogues, including 6-hydroxynicotinic acid, as inhibitors of carbonic anhydrase III, which is a target for managing dyslipidemia and cancer progression. The binding and inhibitory action of these compounds have been studied using chromatographic and docking studies (Mohammad et al., 2017).

Metabolic Pathways in Microorganisms

The metabolism of nicotinic acid by certain bacteria involves its initial hydroxylation to form 6-hydroxynicotinic acid. This process is part of a larger pathway involving the breakdown of nicotinic acid into various organic acids, with 6-hydroxynicotinic acid being a key intermediate. The enzyme responsible for this hydroxylation has been studied and characterized in organisms like Pseudomonas fluorescens (Hunt, 1959; Ensign & Rittenberg, 1964) (Ensign & Rittenberg, 1964).

Application in Analytical Chemistry

6-Hydroxynicotinic acid is involved in enzymatic methods for the determination of nicotinic acid in various samples. One such method includes the indirect electrochemical monitoring of nicotinic acid via its reaction with oxygen in the presence of nicotinic acid hydroxylase, where 6-hydroxynicotinic acid is a product (Hamano et al., 1995).

Environmental Impact and Degradation

The degradation of nicotinic acid in the environment, such as in marine ecosystems, can result in the formation of 6-hydroxynicotinic acid. Studies have identified microbial strains capable of degrading nicotinic acid and producing 6-hydroxynicotinic acid as an intermediate, highlighting its role in environmental bioremediation processes (Li et al., 2017).

Safety and Hazards

将来の方向性

The future directions for the research and development of 6-(4-Hydroxyphenyl)nicotinic acid and its derivatives could involve their potential use in the prevention and treatment of infections caused by some pathogenic or opportunistic microorganisms . Further studies could also explore the potential health benefits of these compounds, given the known beneficial effects of nicotinic acid .

作用機序

- NAD and NADP play crucial roles in metabolism as electron donors or acceptors in redox reactions catalyzed by various enzymes .

- It has lipid-independent effects, including antilipolytic, vasodilatory, and neuroprotective functions, although the exact mechanisms are not fully understood .

- In the cytosol, the NAD+/NADH ratio is approximately 700, while in mitochondria, it is lower (7–10) .

Target of Action

- exists in several molecular forms, including nicotinic acid (NA) and nicotinamide (NAM) . These compounds serve as precursors for nicotinamide coenzymes, such as nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) .

Mode of Action

Biochemical Pathways

Result of Action

- Nicotinic acid decreases levels of very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL) while increasing high-density lipoproteins (HDL) . Beyond lipid regulation, it impacts cellular function, but further research is needed.

Action Environment

- Environmental conditions may influence niacin’s efficacy and stability. Investigating these areas may lead to new discoveries and treatments for various diseases .

生化学分析

Biochemical Properties

6-(4-Hydroxyphenyl)nicotinic acid plays a crucial role in several biochemical reactions. It interacts with enzymes such as nicotinic acid dehydrogenase, which catalyzes the hydroxylation of the pyridine ring of nicotinic acid, resulting in the production of 6-hydroxynicotinic acid . This interaction is essential for the biosynthesis of various metabolites. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and van der Waals forces, influencing their structure and function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of nicotinic acid receptors, which play a role in lipid metabolism and anti-inflammatory responses . By binding to these receptors, this compound can alter the expression of genes involved in metabolic pathways, thereby affecting cellular function and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, it has been shown to inhibit α-amylase and α-glucosidase through competitive and mixed-type inhibition, primarily influenced by hydrogen bonding and van der Waals forces . These interactions can lead to changes in gene expression and metabolic flux, impacting overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, the hydroxylation of nicotinic acid to produce 6-hydroxynicotinic acid by Pseudomonas fluorescens TN5 is optimized under specific conditions, with significant production observed within 45 hours at 35°C . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can positively influence lipid metabolism and reduce inflammation. At higher doses, it may cause adverse effects such as flushing and gastrointestinal discomfort . Understanding the dosage effects is essential for determining the therapeutic potential and safety of this compound in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized through the nicotinic acid degradation pathway, where it serves as an intermediate in the conversion of nicotinic acid to other metabolites such as propionic and acetic acids . This pathway involves several enzymes, including nicotinic acid dehydrogenase, which catalyzes the initial hydroxylation step. The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In human liver cells, for example, nicotinic acid is transported via a high-affinity carrier-mediated mechanism that is pH-dependent and energy-dependent . This transport system ensures the efficient uptake and distribution of the compound, influencing its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. It has been shown to localize to various subcellular compartments, including the endoplasmic reticulum (ER) and mitochondria . This localization is often directed by specific targeting signals or post-translational modifications, which ensure that the compound reaches its intended site of action. The subcellular distribution of this compound can influence its interactions with other biomolecules and its overall biochemical activity.

特性

IUPAC Name |

6-(4-hydroxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-10-4-1-8(2-5-10)11-6-3-9(7-13-11)12(15)16/h1-7,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDLQWLUHYXQKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80686967 | |

| Record name | 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80686967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144289-96-3 | |

| Record name | 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80686967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417575.png)

![4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417583.png)

![Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1417584.png)

![N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417586.png)

![N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide](/img/structure/B1417591.png)

![3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417594.png)

![2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417596.png)